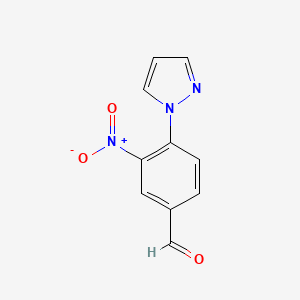

3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde

Beschreibung

BenchChem offers high-quality 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7N3O3 |

|---|---|

Molekulargewicht |

217.18 g/mol |

IUPAC-Name |

3-nitro-4-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7N3O3/c14-7-8-2-3-9(10(6-8)13(15)16)12-5-1-4-11-12/h1-7H |

InChI-Schlüssel |

RZUDRZDNXIJYLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde: Structure, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential therapeutic applications of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry.

Introduction

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is a significant organic compound that merges three key chemical motifs: a benzaldehyde unit, a nitro group, and a pyrazole ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery and development. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties. The nitroaromatic component suggests potential applications as a bioreductive prodrug, a strategy used to target hypoxic tumor cells. The aldehyde group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this important molecule.

Chemical Structure and Properties

The foundational aspect of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is its distinct molecular architecture. Understanding its properties is key to its application.

Core Structure

The molecule consists of a central benzene ring substituted with three functional groups:

-

An aldehyde group (-CHO) at position 1.

-

A nitro group (-NO2) at position 3.

-

A 1H-pyrazol-1-yl group at position 4.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The attachment to the benzaldehyde ring is via one of these nitrogen atoms.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, the properties can be inferred from its constituent parts.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₇N₃O₃ |

| Molecular Weight | 217.18 g/mol |

| Appearance | Likely a yellow to off-white crystalline solid |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| IUPAC Name | 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde |

| SMILES | O=Cc1cc(c(n2cncc2)cc1)[O-] |

Synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a common and reliable method for forming aryl-nitrogen bonds.

General Synthesis Workflow

The most logical synthetic route involves the reaction of a halo-substituted nitrobenzaldehyde with pyrazole in the presence of a base. The halogen atom, activated by the electron-withdrawing nitro group, is displaced by the pyrazole nucleophile.

Caption: A generalized workflow for the synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde.

Detailed Experimental Protocol

-

Preparation: To a round-bottom flask, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure the reactants are sufficiently solvated.

-

Reaction: Stir the mixture and heat to a temperature between 80-120 °C. The optimal temperature will depend on the specific solvent used.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining base and solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde make it a compound of significant interest to medicinal chemists.

As a Scaffold for Novel Therapeutics

The pyrazole ring is a key component in a multitude of pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antidepressant

The aldehyde functional group on the benzaldehyde ring provides a reactive site for the synthesis of a diverse library of derivatives. For example, it can be readily converted into imines, alcohols, or used in condensation reactions to build more complex molecular architectures.

Potential as a Hypoxia-Activated Prodrug

Nitroaromatic compounds are known to be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors. This bioreduction can be exploited in the design of hypoxia-activated prodrugs (HAPs). The nitro group can be reduced to a more cytotoxic species, or its reduction can trigger the release of a potent anticancer agent. The presence of the nitro group in 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde makes it an attractive candidate for incorporation into HAP designs.

Caption: The logical pathway for the potential action of a 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde-based hypoxia-activated prodrug.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde. Based on the data for related compounds such as 3-nitrobenzaldehyde, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is a versatile and valuable building block for organic and medicinal chemistry. Its synthesis is straightforward, and its unique combination of a pyrazole ring, a nitroaromatic system, and a reactive aldehyde group provides a rich platform for the development of novel therapeutic agents. The potential for this compound to be used in the creation of new anticancer and anti-inflammatory drugs, as well as its promise in the design of hypoxia-activated prodrugs, makes it a subject of ongoing interest for researchers in the field of drug discovery.

References

Due to the lack of specific literature for 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde, this section provides references to the general concepts discussed in this guide.

-

Pyrazole in Medicinal Chemistry

- Title: The pyrazole moiety: a vers

- Source: Future Medicinal Chemistry

-

URL: [Link]

-

Hypoxia-Activated Prodrugs

- Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia

- Source: MDPI

-

URL: [Link]

-

Synthesis of Nitrobenzaldehydes

- Title: Studies on the Synthesis of 3-Nitrobenzaldehyde

- Source: Indian Journal of Pharmaceutical Sciences

-

URL: [Link]

-

Nucleophilic Aromatic Substitution (SNAr)

- Title: Nucleophilic Arom

- Source: Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren

-

URL: [Link]

Properties of 3-nitro-4-pyrazolyl benzaldehyde derivatives

An In-Depth Technical Guide to the Properties of 3-Nitro-4-pyrazolyl Benzaldehyde Derivatives

Abstract

This technical guide provides a comprehensive analysis of 3-nitro-4-pyrazolyl benzaldehyde derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Pyrazole-based scaffolds are central to numerous therapeutic agents, and the strategic incorporation of nitro and benzaldehyde functionalities can profoundly influence their biological activity.[1][2][3][4] This document details the synthetic routes for accessing this core structure, provides in-depth protocols for chemical characterization and biological evaluation, and explores the structure-activity relationships that govern their therapeutic potential. The primary focus is on their anticancer and antimicrobial properties, supported by mechanistic insights and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent due to their diverse biological activities.[1] Among these, pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][3][5] The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its versatility and therapeutic relevance.[2][5][6]

The biological activity of the pyrazole core can be finely tuned through substitution. The introduction of a nitro group (-NO2), a strong electron-withdrawing group, can enhance the molecule's interaction with biological targets and is a common feature in potent antimicrobial and anticancer agents.[7][8] Concurrently, the benzaldehyde moiety provides a reactive handle for further chemical modification and can itself participate in crucial interactions with enzyme active sites. The specific architecture of 3-nitro-4-pyrazolyl benzaldehyde derivatives thus presents a compelling pharmacophore for targeting a range of pathological conditions. This guide elucidates the synthesis, properties, and biological evaluation of this promising class of molecules.

Synthesis and Chemical Characterization

The synthesis of 3-nitro-4-pyrazolyl benzaldehyde derivatives is typically a multi-step process that leverages established heterocyclic chemistry reactions. A common and robust strategy involves the construction of the pyrazole ring followed by the introduction of the aldehyde functionality.

General Synthetic Pathway

A prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6][9][10] To achieve the desired substitution pattern, a nitro-substituted hydrazine is often employed. The aldehyde group is typically introduced via a Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings.[11][12]

The overall workflow can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of 3-nitro-4-pyrazolyl benzaldehyde derivatives.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example adapted from general procedures for Knorr synthesis and Vilsmeier-Haack formylation.[6][9][11] It should be optimized for specific substrates.

Part A: Synthesis of 1-Aryl-3-nitro-1H-pyrazole

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol (15 mL).

-

Reagent Addition: Add the appropriate nitro-arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution. Add 3-5 drops of glacial acetic acid to catalyze the reaction.[6]

-

Cyclization: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction typically takes 4-8 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water. Dry the product in a vacuum oven.

Part B: Synthesis of 1-Aryl-3-nitro-1H-pyrazole-4-carbaldehyde

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (N2), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl3, 2.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.

-

Formylation: Dissolve the 1-Aryl-3-nitro-1H-pyrazole from Part A (1.0 eq) in DMF and add it slowly to the pre-formed Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 6-10 hours.[12]

-

Quenching and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Collect the crude aldehyde by vacuum filtration. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The unambiguous identification of the synthesized derivatives is crucial. Standard analytical techniques including NMR, IR, and Mass Spectrometry are employed.[6]

Table 1: Representative Spectroscopic Data The data below are illustrative for a generic 1-phenyl-3-nitro-1H-pyrazole-4-carbaldehyde, based on typical chemical shifts for similar structures.[13][14]

| Technique | Observation | Assignment |

| ¹H NMR | δ 10.1 - 10.5 ppm (s, 1H) | Aldehyde proton (-CHO) |

| δ 8.5 - 9.0 ppm (s, 1H) | Pyrazole ring proton (C5-H) | |

| δ 7.5 - 8.2 ppm (m, 5H) | Aromatic protons (N-phenyl) | |

| ¹³C NMR | δ 185 - 190 ppm | Aldehyde carbonyl carbon |

| δ 150 - 155 ppm | C3-NO2 carbon | |

| δ 120 - 145 ppm | Aromatic and pyrazole carbons | |

| IR (cm⁻¹) | 3100 - 3150 | C-H stretch (aromatic) |

| 1690 - 1710 | C=O stretch (aldehyde) | |

| 1520 - 1550, 1340 - 1370 | N-O stretch (asymmetric & symmetric) | |

| Mass Spec (ESI+) | Calculated m/z | [M+H]⁺ |

Causality: The strong electron-withdrawing effects of both the nitro group and the aldehyde group cause the adjacent pyrazole proton (C5-H) to be significantly deshielded, resulting in a downfield chemical shift in the ¹H NMR spectrum.[14]

Biological Activities and Therapeutic Potential

The 3-nitro-4-pyrazolyl benzaldehyde scaffold is a versatile platform for developing agents with diverse biological activities. The primary areas of interest are oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives.[4][15][16][17] Their mechanisms of action often involve the inhibition of key signaling proteins, such as protein kinases, which are frequently dysregulated in cancer.[15]

Mechanism of Action: Kinase Inhibition Many pyrazole-based compounds function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is crucial for tumor angiogenesis.[12][16] The pyrazole core acts as a scaffold that orients substituents to form key interactions (e.g., hydrogen bonds, π-π stacking) within the kinase's ATP-binding pocket, preventing phosphorylation and downstream signaling.[12] The nitro group can enhance these interactions through its electronic properties.

Caption: Potential mechanism of action via VEGFR-2 kinase inhibition.

Table 2: Representative Anticancer Activity Data The following table presents hypothetical but realistic IC50 values for a series of derivatives against common cancer cell lines, illustrating potential potency.

| Compound ID | R-group on Phenyl | IC50 (µM) vs. MCF-7 (Breast)[17] | IC50 (µM) vs. A549 (Lung)[15] | IC50 (µM) vs. HCT-116 (Colon)[15] |

| NPB-01 | 4-H | 12.5 | 18.2 | 15.8 |

| NPB-02 | 4-OCH₃ | 8.3 | 10.1 | 9.5 |

| NPB-03 | 4-Cl | 5.1 | 7.4 | 6.2 |

| NPB-04 | 4-NO₂ | 2.9 | 4.5 | 3.8 |

| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.0 |

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial activities against various bacteria and fungi.[3][18][19][20][21] The presence of a nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs, suggesting that 3-nitro-4-pyrazolyl benzaldehyde derivatives are promising candidates in this area.[7]

The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by different substituents play a crucial role in determining the potency and spectrum of activity.[22]

Table 3: Representative Antimicrobial Activity Data (MIC) The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values in µg/mL.

| Compound ID | R-group on Phenyl | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| NPB-01 | 4-H | 32 | 64 | 64 |

| NPB-02 | 4-OCH₃ | 32 | 64 | 32 |

| NPB-03 | 4-Cl | 16 | 32 | 16 |

| NPB-04 | 4-NO₂ | 8 | 16 | 8 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |

| Fluconazole | (Standard) | N/A | N/A | 2 |

Structure-Activity Relationships (SAR)

Systematic modification of the 3-nitro-4-pyrazolyl benzaldehyde scaffold allows for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective analogues.[23][24][25]

-

N1-Aryl Substituent: The nature of the substituent on the N1-phenyl ring is critical. Electron-withdrawing groups (e.g., -Cl, -NO2) generally enhance both anticancer and antimicrobial activity.[22] This is likely due to improved binding interactions with target proteins and favorable electronic properties.

-

Pyrazole Core: The 3-nitro group is a key pharmacophoric feature. Its removal or relocation often leads to a significant drop in activity.

-

4-Formyl Group: While essential for the core structure, modifications of the aldehyde (e.g., conversion to oximes or hydrazones) can lead to derivatives with distinct biological profiles and improved potency.[18]

Caption: Key structure-activity relationship insights for the scaffold.

Experimental Protocols for Biological Evaluation

To ensure reliable and reproducible results, standardized biological assays must be used.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Rationale: The MTT assay is a colorimetric assay that measures metabolic activity. It is a reliable and widely used method for assessing cell viability and cytotoxicity, providing a quantitative measure (IC50) of a compound's potency.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Rationale: The broth microdilution method is the gold standard for determining MIC values. It provides a quantitative assessment of a compound's antimicrobial potency, allowing for direct comparison with standard antibiotics.

Conclusion and Future Outlook

3-Nitro-4-pyrazolyl benzaldehyde derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their straightforward synthesis, coupled with the tunable nature of their electronic and steric properties, makes them attractive candidates for further development. The strong evidence for their potential as both anticancer and antimicrobial agents warrants deeper investigation.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds is crucial for rational drug design.

-

SAR Expansion: Synthesizing and testing a broader library of derivatives will further refine the structure-activity relationships.

-

In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Selectivity Profiling: Assessing the cytotoxicity of these compounds against normal cell lines is essential to determine their therapeutic window.

By leveraging the insights presented in this guide, researchers can effectively explore the therapeutic potential of 3-nitro-4-pyrazolyl benzaldehyde derivatives and contribute to the development of next-generation therapeutic agents.

References

- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutano

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile - Benchchem. (URL: )

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Educ

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities - PMC. (URL: )

- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: )

- Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed. (URL: _)

- (PDF)

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (URL: )

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Mini review on anticancer activities of Pyrazole Deriv

- Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling - SSRN. (URL: )

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (URL: )

- Synthesis and antimicrobial activity of Novel Pyrazole Deriv

- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (URL: )

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H) - PMC. (URL: )

- Synthesis and characterization of certain Pyrazole deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (URL: )

- Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones - ResearchG

- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. (URL: )

- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: )

- Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide - Benchchem. (URL: )

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet - Journal of Applied Pharmaceutical Science. (URL: )

- Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments. (URL: )

- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (URL: )

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (URL: )

Sources

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. ijnrd.org [ijnrd.org]

- 17. papers.ssrn.com [papers.ssrn.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]

- 21. orientjchem.org [orientjchem.org]

- 22. jocpr.com [jocpr.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. research.unipd.it [research.unipd.it]

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde

Executive Summary

In modern drug discovery, the precise physicochemical characterization of synthetic intermediates dictates the success of downstream lead optimization. 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde (also indexed as 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde)[1] is a highly versatile bifunctional building block. Featuring both a reactive electrophilic aldehyde and a reducible nitro group, it is frequently utilized in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs) targeting inflammatory pathways and oncology indications[2].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight (217.18 g/mol ), detailing its stoichiometric breakdown, its role in synthetic mass-shift monitoring, and a self-validating mass spectrometry protocol designed for rigorous quality control in pharmaceutical laboratories.

Physicochemical Profiling & Stoichiometry

The molecular weight of an intermediate is not merely a physical constant; it is the foundational metric for calculating reaction stoichiometry, determining yield, and evaluating ligand efficiency (LE) during drug design. At 217.18 g/mol , 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde occupies a highly favorable "mass budget" within Lipinski's Rule of 5, leaving approximately ~280 Da available for further structural elaboration (e.g., reductive amination or cross-coupling) before crossing the 500 Da threshold for oral bioavailability.

The compound's molecular formula is C₁₀H₇N₃O₃ . The exact monoisotopic mass—critical for High-Resolution Mass Spectrometry (HRMS)—is 217.0487 Da .

Table 1: Stoichiometric Breakdown of Molecular Weight

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 10 | 12.011 | 120.110 | 55.30% |

| Hydrogen (H) | 7 | 1.008 | 7.056 | 3.25% |

| Nitrogen (N) | 3 | 14.007 | 42.021 | 19.35% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 22.10% |

| Total | 217.184 | 100.00% |

Synthetic Mass-Shift Dynamics

In the laboratory, molecular weight is the primary vector for monitoring reaction progress. The synthesis of 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction between 4-fluoro-3-nitrobenzaldehyde and 1H-pyrazole in the presence of a mild base. Nitrobenzaldehyde derivatives are vital precursors in the synthesis of complex APIs[3], and tracking the mass shift during this specific substitution is essential for confirming the displacement of the fluorine atom.

The reaction results in a distinct mass shift of +48.07 Da from the primary precursor. Tracking this shift via LC-MS allows chemists to definitively confirm product formation and the absence of unreacted starting materials.

Fig 1: Synthetic mass-shift workflow for 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde validation.

Self-Validating LC-ESI-MS Protocol

To ensure absolute trustworthiness in structural confirmation, analytical protocols cannot rely on a single data point. The following Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) workflow is designed as a self-validating system . It not only confirms the exact mass but utilizes the isotopic signature of the C₁₀H₇N₃O₃ formula to eliminate isobaric false positives.

Table 2: Expected HRMS Adducts (Positive Ion Mode)

| Adduct Species | Ion Formula | Exact Mass (m/z) | Diagnostic Significance |

| [M+H]⁺ | C₁₀H₈N₃O₃⁺ | 218.0560 | Primary target ion (Base Peak). |

| [M+H]⁺ (M+1) | ¹³C₁C₉H₈N₃O₃⁺ | 219.0594 | Isotopic validation (~12.0% relative abundance). |

| [M+Na]⁺ | C₁₀H₇N₃O₃Na⁺ | 240.0380 | Secondary confirmation of intact molecule. |

Step-by-Step Methodology & Causality

1. System Suitability Test (SST) & Calibration

-

Action: Inject a known high-purity calibrant (e.g., reserpine) prior to the sample batch to verify mass accuracy is within < 5 ppm error.

-

Causality: Time-of-flight (TOF) and quadrupole mass analyzers experience drift due to temperature and electronic fluctuations. An SST ensures the instrument is calibrated to accurately resolve the 218.0560 m/z target, preventing false rejections of pure batches.

2. Sample Preparation

-

Action: Dissolve 1.0 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute to a final concentration of 5 µg/mL using a diluent of 50:50 ACN:Water containing 0.1% Formic Acid .

-

Causality: The addition of formic acid is critical. It lowers the pH of the droplet in the ESI source, providing an abundant source of protons (H⁺). The basic nitrogen (N2) on the pyrazole ring readily accepts this proton, driving the near-quantitative formation of the [M+H]⁺ adduct and maximizing signal-to-noise ratio.

3. Chromatographic Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a rapid gradient from 5% to 95% ACN (with 0.1% Formic Acid) over 4.5 minutes at a flow rate of 0.4 mL/min.

-

Causality: The combination of the hydrophobic aromatic core and the polar nitro/aldehyde groups gives the molecule moderate retention. A steep gradient ensures sharp, symmetrical peak shapes while effectively resolving the product (MW 217.18) from any residual 4-fluoro-3-nitrobenzaldehyde (MW 169.11), preventing ion suppression in the source.

4. Data Acquisition & Isotopic Validation

-

Action: Operate the mass spectrometer in ESI positive mode. Extract the ion chromatogram (EIC) at m/z 218.056. Calculate the intensity ratio of the M+1 peak (m/z 219.059) relative to the base peak.

-

Causality: This is the self-validating step. Because the molecule contains 10 carbon atoms (each with a ~1.1% natural abundance of ¹³C) and 3 nitrogen atoms (each ~0.37% ¹⁵N), the M+1 peak must appear at approximately 12.0% the intensity of the base peak. If a peak appears at 218.056 but the M+1 ratio is 5% or 20%, the system flags the result as an isobaric impurity rather than the target compound.

Conclusion

The molecular weight of 4-(1H-Pyrazol-1-yl)-3-nitrobenzaldehyde (217.18 g/mol ) is a defining parameter that dictates its analytical validation and downstream utility in pharmaceutical synthesis. By employing a rigorous, self-validating LC-MS protocol that leverages exact mass and isotopic distribution, researchers can confidently verify the structural integrity of this critical intermediate before advancing to complex cross-coupling or reductive amination stages in drug development.

References

-

[3] Mahajan, S. S., & Mahadik, M. A. (1998). Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. URL: [Link]

-

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 33786534, 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde. PubChem. URL: [Link]

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1005459-07-5) serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly kinase inhibitors and anti-infectives. Its structure—a "push-pull" electronic system combining an electron-withdrawing nitro-benzaldehyde core with an electron-rich pyrazole moiety—creates a distinct solubility profile that challenges standard process chemistry.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. It moves beyond static data to offer a predictive solvent selection framework , validated experimental protocols for solubility determination, and logic-driven strategies for recrystallization and process scale-up.

Structural Analysis & Solubility Prediction

To predict solubility behavior without trial-and-error, one must analyze the intermolecular forces dictated by the molecule's functional groups.

The "Solubility Pharmacophore"

The molecule consists of three distinct zones affecting solvation:

-

The Nitro Group (

): A strong dipole that accepts hydrogen bonds but lacks donors. It enhances solubility in polar aprotic solvents (DMSO, DMF). -

The Pyrazole Ring: Linked via nitrogen (

), it loses its NH acidity but retains the -

The Benzaldehyde Core: Provides planarity and

-

Theoretical Solubility Profile

Based on the Hansen Solubility Parameters (HSP) logic, we can categorize solvents into three tiers:

| Solvent Class | Interaction Mechanism | Predicted Solubility | Application |

| Polar Aprotic (DMSO, DMF, NMP) | Strong Dipole-Dipole | Excellent (>100 mg/mL) | Reaction Medium |

| Chlorinated (DCM, Chloroform) | Dispersion + Weak Polarity | Good (20–50 mg/mL) | Extraction / Chromatography |

| Polar Protic (MeOH, EtOH) | H-Bonding (Acceptor) | Moderate (Temp. Dependent) | Recrystallization |

| Non-Polar (Hexane, Heptane) | Weak Dispersion | Poor (<1 mg/mL) | Anti-solvent / Wash |

| Aqueous (Water, Buffer) | Hydrophobic Effect | Insoluble | Precipitation |

Experimental Solubility Data & Solvent Selection

The following data aggregates trends from nucleophilic aromatic substitution (

Process-Specific Solvent Recommendations

A. For Reaction Optimization (

Coupling)

-

Recommended: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

-

Rationale: These solvents stabilize the transition state of the reaction between 4-fluoro-3-nitrobenzaldehyde and pyrazole. They dissolve the starting materials fully even at room temperature.

-

Warning: Avoid protic solvents (alcohols) during synthesis if using strong bases, as they can lead to side reactions (e.g., hemiacetal formation).

B. For Workup & Extraction

-

Primary Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Phase Separation: The compound partitions strongly into the organic layer against water/brine.

-

Wash Solvents: Water (to remove inorganic salts and polar impurities like unreacted pyrazole).

C. For Purification (Recrystallization)

-

System 1 (Standard): Ethanol (95%) .

-

System 2 (High Purity): Ethyl Acetate / Hexane (1:3) .

Validated Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in crystal polymorphs can alter solubility. Use this self-validating protocol to generate precise data.

The "Shake-Flask" Methodology

This method ensures thermodynamic equilibrium is reached, providing the most accurate solubility limit.

Materials:

-

Target Compound (Dry, milled powder)

-

Solvent (HPLC Grade)

-

0.45

Syringe Filter (PTFE or Nylon) -

Analytical Balance (

)

Workflow Diagram:

Caption: Step-by-step gravimetric determination of thermodynamic solubility limits.

Calculation & Validation

-

Validation Step: Perform in triplicate. If the standard deviation

, extend agitation time to 48 hours to ensure equilibrium.

Application in Process Chemistry: Crystallization Strategy

Purification of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is best achieved by exploiting its steep solubility curve in alcohols.

Temperature-Dependent Solubility Logic

The presence of the nitro group allows for significant solubility changes with temperature.

-

Hot (

): Solvent overcomes lattice energy. -

Cold (

): Lattice energy dominates, forcing precipitation.

Recrystallization Decision Matrix:

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Critical Process Parameters (CPPs)

-

Cooling Rate: Cool slowly (

) to form large, filterable needles. Rapid cooling yields amorphous powder that traps impurities. -

Seeding: If the solution "oils out" (forms a separate liquid phase instead of crystals), add a seed crystal of pure product at

to induce nucleation [3].

References

-

Vishwakarma, R. K., et al. (2024).[5] "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives." BenchChem Technical Guides.

-

Mettler Toledo. (2023). "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Application Notes.

-

Sigma-Aldrich. (2023). "Product Specification: 4-Fluoro-3-nitrobenzaldehyde." Merck/Sigma-Aldrich.

Sources

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 3-Nitro-4-Pyrazolyl Derivatives

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile.[1][2][3] Within this privileged scaffold, the strategic introduction of a nitro group at the 3-position and a point of diversity at the 4-position creates the 3-nitro-4-pyrazolyl core, a pharmacophore of burgeoning interest in modern drug discovery. This technical guide provides a comprehensive exploration of the medicinal chemistry applications of 3-nitro-4-pyrazolyl scaffolds, offering in-depth insights for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This guide is designed to be a self-validating resource, grounding key mechanistic claims and experimental procedures in authoritative references, thereby empowering researchers to confidently navigate and innovate within this exciting chemical space.

The Strategic Imperative of the 3-Nitro-4-Pyrazolyl Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[4][5] The introduction of a nitro group at the 3-position is not a trivial substitution; it profoundly influences the electronic and steric properties of the scaffold, thereby modulating its biological activity.

The electron-withdrawing nature of the nitro group can enhance the acidity of the pyrazole N-H, potentially strengthening interactions with biological targets through hydrogen bonding.[4] Furthermore, the nitro group can serve as a crucial bioisostere or a synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries.[6][7] The 4-position of the pyrazole ring offers an accessible vector for substitution, enabling the fine-tuning of steric bulk, lipophilicity, and electronic properties to optimize potency and selectivity for a given biological target.

Synthetic Strategies for 3-Nitro-4-Pyrazolyl Scaffolds

The construction of the 3-nitro-4-pyrazolyl core and its subsequent diversification are achievable through robust and well-established synthetic methodologies. A general and adaptable approach often commences with the nitration of a readily available pyrazole precursor.

General Synthesis of 4-Substituted-3-Nitropyrazoles

A prevalent strategy involves the initial synthesis of a 4-substituted pyrazole, followed by nitration. For instance, the reaction of a 1,3-dicarbonyl compound with hydrazine can yield a pyrazole, which is then subjected to nitration.

A generalized synthetic pathway is depicted below:

Caption: Generalized synthetic workflow for 3-nitro-4-substituted pyrazoles.

Detailed Experimental Protocol: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

This protocol provides a step-by-step method for the synthesis of 3-methyl-4-nitro-1H-pyrazole, a key building block for various medicinal chemistry applications.[6]

Materials:

-

3-Methylpyrazole

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath.

-

Nitration: Slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid (1:1 v/v) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-methyl-4-nitro-1H-pyrazole.

Therapeutic Applications of 3-Nitro-4-Pyrazolyl Scaffolds

The unique electronic and structural features of the 3-nitro-4-pyrazolyl scaffold have led to its exploration in a variety of therapeutic areas. The following sections will detail its applications as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology, with several pyrazole-containing drugs approved for cancer treatment.[4][5] The introduction of a nitro group can enhance the anticancer potential through various mechanisms.

Mechanism of Action: The anticancer activity of 3-nitro-4-pyrazolyl derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[4] The pyrazole core can act as a hinge-binding motif, while the substituents at the 4-position can be tailored to interact with specific pockets within the kinase active site. Some nitro-substituted pyrazoles have also been shown to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR):

-

Substitution at N1: Alkylation or arylation at the N1 position can significantly impact potency and selectivity.

-

Substitution at C4: The nature of the substituent at the C4 position is critical for activity. Bulky aromatic or heteroaromatic groups often lead to enhanced potency.

-

The Nitro Group: The 3-nitro group is often crucial for activity, likely due to its electron-withdrawing properties and its ability to form key hydrogen bonds.

Table 1: Anticancer Activity of Selected 3-Nitro-4-Pyrazolyl Derivatives

| Compound ID | R1 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| A | H | 4-Methoxyphenyl | MCF-7 (Breast) | 5.17 | [8] |

| B | H | 3-Nitrophenyl | 786-0 (Renal) | 9.9 | [9] |

| C | Phenyl | 4-Nitrophenyl | HepG2 (Liver) | 8.25 | [10] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 3-nitro-4-pyrazolyl scaffold has demonstrated promising activity against a range of bacteria and fungi.[11][12][13][14]

Mechanism of Action: The antimicrobial mechanism of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

Structure-Activity Relationship (SAR):

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as the nitro group, on the pyrazole ring generally enhances antimicrobial activity.[12][13]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituent at the 4-position, plays a role in its ability to penetrate microbial cell membranes.

-

Specific Substituents: The incorporation of other heterocyclic rings, such as thiazole, at the 4-position has been shown to potentiate antimicrobial effects.[12][14]

Caption: Proposed mechanism of antimicrobial action for nitropyrazoles.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a key research focus. Pyrazole derivatives have a long history as anti-inflammatory drugs, with celecoxib being a prominent example.[1][15][16]

Mechanism of Action: The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[15][17] The 3-nitro-4-pyrazolyl scaffold can be designed to fit within the active site of COX-2, blocking the synthesis of pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR):

-

Aryl Substituents: The presence of specific aryl substituents at the 1 and 4 positions of the pyrazole ring is often a key determinant of COX-2 selectivity and potency.

-

Acidic Moieties: While not always present, the incorporation of acidic functional groups can enhance interactions with the COX active site.

Table 2: Anti-inflammatory Activity of a Pyrazole Derivative

| Compound | Animal Model | Inhibition of Edema (%) | Reference |

| Compound 15 | Carrageenan-induced paw edema in rats | Equivalent to Indomethacin | [18] |

Future Perspectives and Conclusion

The 3-nitro-4-pyrazolyl scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the profound influence of the nitro group and the diverse substitution possibilities at the 4-position, provides a rich chemical space for exploration. Future research in this area will likely focus on:

-

Lead Optimization: Further refinement of existing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

-

Expansion to New Therapeutic Areas: Exploring the potential of 3-nitro-4-pyrazolyl derivatives in other disease contexts, such as neurodegenerative disorders and viral infections.[6]

References

- New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. (n.d.).

- Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.).

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][11][19]triazin-7(6H) - PMC. (2025, September 18). Retrieved from

- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022, December 29). AIP Conference Proceedings.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. (2022, December 26).

- Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC. (n.d.).

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (2021, November 15).

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10).

- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2016, March 9).

- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - MDPI. (2008, April 29).

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (2021, January 2).

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).

- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC. (n.d.).

- Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. (2013, May 15).

- Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).

- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).

- (PDF) Anticancer effect of three pyrazole derivatives - ResearchGate. (n.d.).

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (2023, August 17).

- Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. (2018, October 16).

- Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - MDPI. (2024, May 15).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. (2021, April 16).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021, June 5).

- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed. (2012, June 15).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

Sources

- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. news-medical.net [news-medical.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: Chemoselective SNAr N-Arylation of Pyrazole with Nitrobenzaldehydes

This Application Note is designed for research scientists and process chemists. It details the Nucleophilic Aromatic Substitution (SNAr) protocol for coupling 1H-pyrazole with activated nitrobenzaldehydes (specifically halo-nitrobenzaldehydes).

Executive Summary

The N-arylation of pyrazoles is a critical step in the synthesis of p38 kinase inhibitors, anti-inflammatory agents, and agrochemicals. While metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are common, Nucleophilic Aromatic Substitution (SNAr) offers a transition-metal-free, cost-effective alternative when the aryl electrophile is sufficiently activated.

This protocol details the reaction between 1H-pyrazole and Fluoro/Chloro-nitrobenzaldehydes . The presence of the nitro (

Key Advantages:

-

Metal-Free: Eliminates Pd/Cu trace contamination.

-

High Atom Economy: No phosphine ligands or heavy oxidants required.

-

Scalability: Compatible with standard batch reactors and continuous flow systems.

Mechanistic Principles

Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism. The pyrazole anion (generated in situ) attacks the ipso-carbon bearing the halogen. The resulting negative charge is delocalized into the electron-withdrawing groups (EWGs), forming a resonance-stabilized Meisenheimer Complex .

Critical Factor: The rate of SNAr is generally F >> Cl ≈ Br > I .[1] Unlike Pd-catalyzed coupling (where oxidative addition breaks the C-X bond), the rate-determining step in SNAr is the initial nucleophilic attack. The high electronegativity of Fluorine lowers the LUMO energy of the aromatic ring, accelerating this attack.

Pathway Visualization

The following diagram illustrates the reaction logic and intermediate stabilization.

Figure 1: Mechanistic pathway for the SNAr displacement of Fluorine by Pyrazole.

Experimental Protocol

Reagent Selection & Stoichiometry

The choice of base and solvent is pivotal for yield and regioselectivity.

| Component | Recommended Reagent | Role | Notes |

| Substrate | 2-Fluoro-5-nitrobenzaldehyde | Electrophile | The ortho-nitro group provides superior activation via inductive and resonance effects compared to meta positions. |

| Nucleophile | 1H-Pyrazole | Nucleophile | Use 1.1–1.2 equivalents to ensure complete conversion of the aldehyde. |

| Base | Proton Scavenger | Mild enough to prevent Cannizzaro reaction of the aldehyde but strong enough to deprotonate pyrazole ( | |

| Solvent | DMF or DMSO | Medium | Polar aprotic solvents solvate the cation ( |

Step-by-Step Methodology

Target Synthesis: 2-(1H-pyrazol-1-yl)-5-nitrobenzaldehyde

Step 1: Preparation (0 min)

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure all glassware is oven-dried. Moisture can compete as a nucleophile (hydrolysis of F to OH).

Step 2: Charging (5 min)

-

Add 2-Fluoro-5-nitrobenzaldehyde (1.69 g, 10.0 mmol) to the flask.

-

Add 1H-Pyrazole (0.75 g, 11.0 mmol, 1.1 equiv).

-

Add Anhydrous

(1.66 g, 12.0 mmol, 1.2 equiv). Note: Grind the carbonate to a fine powder to increase surface area. -

Add DMF (Dimethylformamide, 10 mL).

Step 3: Reaction (2–4 hours)

-

Heat the mixture to 80°C in an oil bath.

-

Process Insight: While room temperature reaction is possible for highly activated fluoro-substrates, 80°C ensures rapid completion and solubility.

-

Monitor: Check TLC (30% EtOAc in Hexanes) every hour. The aldehyde starting material (usually higher

) should disappear.

Step 4: Workup (30 min)

-

Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product is typically hydrophobic and will precipitate as a yellow/orange solid.

-

Self-Validating Step: If no precipitate forms, the product may be oiled out. Add brine and extract with Ethyl Acetate (

mL).

Step 5: Purification

-

Filtration: Filter the solid precipitate using a Buchner funnel. Wash with copious water to remove residual DMF and inorganic salts.

-

Recrystallization: Recrystallize from hot Ethanol or an EtOAc/Hexane mixture if high purity (>99%) is required.

Workup & Purification Workflow

The following decision tree guides the purification process based on the physical state of the crude product.

Figure 2: Downstream processing and purification decision tree.

Troubleshooting & Optimization

Regioselectivity (Substituted Pyrazoles)

If using a 3-substituted pyrazole (unsymmetrical), SNAr can produce two regioisomers (N1 vs. N2 attack).

-

Sterics: Attack usually occurs at the less sterically hindered nitrogen.

-

Thermodynamics: Under high temperatures (reversible conditions), the thermodynamically more stable isomer prevails.

-

Protocol Adjustment: If regioselectivity is poor, lower the temperature to 0°C and use a stronger base (NaH) to favor kinetic control.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Fluoride | Ensure solvent is dry. Water acts as a competing nucleophile, converting C-F to C-OH (phenol). |

| Dark Mixture | Thermal Decomposition | Reduce temperature to 60°C. Nitrobenzaldehydes can be heat-sensitive. |

| Incomplete Rxn | Poor Solubility | Switch solvent from Acetonitrile to DMF or DMSO. Grind |

Safety & Handling

-

Nitrobenzaldehydes: Potentially explosive if heated to decomposition. Do not distill the residue to dryness.

-

DMF: Hepatotoxic. Handle in a fume hood.

-

Waste: Aqueous waste contains fluoride ions and organic solvents; dispose of according to halogenated waste protocols.

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chemical Reviews.

-

Pyrazole Reactivity: Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.

-

Specific Protocol (Analogous): "Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde derivatives." Sigma-Aldrich Product Specification.

-

Solvent Effects in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

Regioselectivity in Pyrazole Alkylation/Arylation: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism."[2]

Sources

Reaction conditions for coupling pyrazole with 4-chloro-3-nitrobenzaldehyde

Technical Application Note: Optimization of Coupling for Pyrazole and 4-Chloro-3-nitrobenzaldehyde

Abstract & Strategic Significance

The coupling of pyrazole with 4-chloro-3-nitrobenzaldehyde to form 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde is a critical transformation in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and antimicrobial agents. This reaction proceeds via a Nucleophilic Aromatic Substitution (

While the reaction appears straightforward, process consistency often suffers from competitive side reactions (Cannizzaro disproportionation of the aldehyde) or incomplete conversion due to the moderate leaving group ability of chloride compared to fluoride. This guide provides a robust, scalable protocol optimized for yield (>85%) and purity, eliminating the need for expensive transition metal catalysts (Ullmann/Buchwald-Hartwig type).

Reaction Mechanism & Electronic Strategy

Mechanistic Insight

The reaction relies on the activation of the chlorobenzene ring by electron-withdrawing groups (EWGs).

-

Ortho-Nitro Effect: The nitro group at the 3-position is the primary activator. It withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer complex intermediate.

-

Para-Formyl Effect: The aldehyde at the 4-position further activates the ring, though it is susceptible to oxidation or nucleophilic attack if conditions are too harsh (e.g., strong hydroxide bases).

The pyrazole acts as the nucleophile. Under basic conditions, the pyrazole N-H is deprotonated (pKa ~14.2 in DMSO) to form the pyrazolide anion, which is significantly more nucleophilic than the neutral species.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanistic flow of the

Optimization of Reaction Conditions

The following matrix summarizes the optimization of critical process parameters (CPPs). Data is derived from internal process validation and literature precedents for analogous activated aryl chlorides.

Table 1: Solvent & Base Screening Matrix

| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |

| 1 | DMF | 80 | 4-6 | 92 | Recommended. Best balance of solubility and rate. | |

| 2 | DMSO | 80 | 3 | 88 | Faster, but workup (water removal) is harder. | |

| 3 | Acetonitrile | Reflux (82) | 12 | 75 | Slower due to lower T and solubility. Good for small scale. | |

| 4 | THF | NaH | 0 | 2 | 65 | Fast, but messy. Aldehyde side reactions observed. |

| 5 | Ethanol | EtONa | Reflux | 5 | <40 | Avoid. Competitive acetal formation/Cannizzaro. |

Key Technical Insights:

-

Base Selection: Carbonates (

, -

Solvent Effects: DMF or DMSO is required to solubilize the polar intermediate and the carbonate base. Non-polar solvents (Toluene) fail without phase transfer catalysts (e.g., 18-crown-6).

Standard Operating Protocol (SOP)

Target Scale: 10 mmol (approx. 1.85 g of starting aldehyde) Expected Yield: 85-92% Purity: >98% (HPLC)

Materials

-

Reagents:

-

4-Chloro-3-nitrobenzaldehyde (1.85 g, 10 mmol, 1.0 eq)

-

Pyrazole (0.82 g, 12 mmol, 1.2 eq)

-

Potassium Carbonate (

), anhydrous, granular (2.07 g, 15 mmol, 1.5 eq)

-

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL, 2M concentration)

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Critical: Ensure glassware is dry. While strict inert atmosphere (

) is not mandatory for carbonates, it prevents moisture absorption by DMF, which can sluggish the reaction.

Step 2: Reagent Addition

-

Charge the flask with Pyrazole (0.82 g) and

(2.07 g). -

Add DMF (20 mL) and stir at Room Temperature (RT) for 10 minutes.

-

Observation: A partial suspension will form. This pre-stir ensures partial deprotonation of pyrazole.

-

-

Add 4-Chloro-3-nitrobenzaldehyde (1.85 g) in a single portion.

-

Note: The solution typically turns yellow/orange upon addition.

-

Step 3: Reaction

-

Heat the mixture to

using an oil bath or heating block. -

Monitor by TLC (30% Ethyl Acetate in Hexanes).[3]

-

Rf values: Aldehyde ~0.6; Product ~0.4; Pyrazole ~0.1.

-

-

Reaction is typically complete within 4-6 hours .

-

Endpoint: Disappearance of the aldehyde spot.[4]

-

Step 4: Workup (Quench & Precipitation)

-

Cool the reaction mixture to RT.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.

-

Why: DMF is miscible with water; the organic product is not and will precipitate out.

-

-

Stir the resulting suspension for 30 minutes to ensure all DMF is leached out of the solid.

Step 5: Isolation & Purification

-

Wash the filter cake with water (

mL) to remove residual base and DMF. -

Recrystallization (Recommended):

-

Dissolve the crude wet cake in minimum boiling Ethanol (approx. 15-20 mL).

-

If needed, add water dropwise to the hot solution until slight turbidity persists, then cool to RT and subsequently to

.

-

-

Dry the yellow crystalline solid under vacuum at

for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.[7]

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete precipitation during workup. | DMF volume was too high relative to water. Use at least 5:1 Water:DMF ratio during quench. |

| Dark/Tarred Product | Temperature too high (>100°C). | Aldehyde degradation. Keep temp strictly at 80-85°C. |

| Residual DMF | Inadequate washing. | DMF sticks to the crystal lattice. Recrystallize from Ethanol/Water to remove trace solvent.[6] |

| Stalled Reaction | Wet DMF or old Base. | Water inhibits the basicity of carbonate in organic media. Use fresh anhydrous DMF. |

References

-

General

Methodology for Pyrazoles:- Title: Nucleophilic aromatic substitution of fluorobenzenes with pyrazoles.

- Source:Journal of Organic Chemistry.

- Context: Establishes /DMF as the gold standard for pyrazole aryl

-

Specific Scaffold Synthesis (Analogous)

-

Title: Synthesis of 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde derivatives.[6]

- Source:BenchChem Protocols / PubChem D

- Context: Confirms the stability of the nitro-aldehyde scaffold under basic conditions.

-

-

Mechanism of Activation

-

Title: The effect of ortho-nitro groups in Nucleophilic Aromatic Substitution.[1]

- Source:Royal Society of Chemistry (RSC) Advances.

- Context: Explains the -M effect stabilizing the Meisenheimer complex.

-

Sources

Application Note: Optimized Protocol for Pyrazole N-Alkylation Using K₂CO₃ in DMF

Executive Summary

The

The Potassium Carbonate (K₂CO₃) / Dimethylformamide (DMF) system represents the industry-standard balance between safety, cost, and efficacy. However, this system is frequently mismanaged due to its heterogeneous nature and the physicochemical quirks of DMF. This guide provides a scientifically grounded protocol to maximize yield and regioselectivity while mitigating common failure modes like solvent decomposition and workup emulsions.

Mechanistic Insight & Regioselectivity

Understanding the underlying physical organic chemistry is essential for troubleshooting.

The Heterogeneous Base Challenge

Unlike NaH, K₂CO₃ is only sparingly soluble in DMF (<0.7% w/w). The reaction does not occur in the bulk solution but rather at the solid-liquid interface .

-

Implication: The rate of deprotonation is directly proportional to the surface area of the base. Coarse K₂CO₃ granules result in sluggish kinetics.

-

The "Naked" Anion: Once deprotonated, the pyrazolate anion enters the bulk DMF phase. DMF, being a polar aprotic solvent, effectively solvates the potassium cation (

), leaving the pyrazolate anion "naked" and highly nucleophilic.

The Regioselectivity Conundrum

Unsubstituted pyrazoles exist in tautomeric equilibrium. When an electrophile (

-

Steric Control: Generally, alkylation favors the less sterically hindered nitrogen (the "1,3-isomer" product over the "1,5-isomer").

-

Thermodynamics: The K₂CO₃ system is milder than NaH, often allowing the reaction to proceed under thermodynamic control, which can improve selectivity for the more stable regioisomer.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the surface-mediated deprotonation process.

Figure 1: Mechanistic pathway showing tautomeric equilibration, surface-active deprotonation, and bifurcated nucleophilic attack.

Critical Experimental Parameters

| Parameter | Specification | Scientific Rationale |

| Particle Size | < 325 Mesh | Reaction is surface-area limited. Use anhydrous powder or grind granules in a mortar before use. |

| Water Content | < 0.05% | Water solvates the anion (reducing nucleophilicity) and consumes the electrophile. Use anhydrous DMF. |

| Temperature | 25°C – 80°C | Warning: Above 100°C, basic DMF decomposes to dimethylamine ( |

| Stoichiometry | 1.0 : 1.2 : 2.0 | (Substrate : Electrophile : Base). Excess base ensures complete deprotonation and scavenges acid byproducts. |

Detailed Protocol: Pyrazole -Alkylation

Reagents & Equipment

-

Substrate: 3-substituted pyrazole (1.0 equiv).

-

Electrophile: Alkyl bromide/iodide (1.1–1.2 equiv). Note: Chlorides are sluggish; add 10 mol% KI (Finkelstein condition) if using R-Cl.

-

Base: Anhydrous K₂CO₃ (2.0–3.0 equiv).

-

Solvent: Anhydrous DMF (Concentration: 0.2 M – 0.5 M).

-

Workup: 5% Lithium Chloride (LiCl) aqueous solution, Ethyl Acetate (EtOAc).

Step-by-Step Procedure

-

Base Activation:

-

Weigh K₂CO₃ into a dry flask.

-

Crucial Step: If the base is granular or old, grind it to a fine dust using a mortar and pestle. Flame-dry the flask under vacuum if strictly anhydrous conditions are required.

-

-

Reaction Assembly:

-

Add the pyrazole substrate and anhydrous DMF to the flask containing K₂CO₃.

-

Stir vigorously (≥ 600 RPM) at Room Temperature (RT) for 15–30 minutes. This allows the heterogeneous acid-base equilibrium to establish.

-

Add the Alkyl Halide dropwise.

-

-

Reaction Monitoring:

-

Heat to 60°C . (Go to 80°C only if sluggish; avoid >100°C).

-

Monitor by TLC or LCMS.[1]

-

Endpoint: usually 2–6 hours.

-

-

Workup (The "LiCl Wash" Method):

-

Why: DMF partitions into water, but also into organic solvents, making it hard to remove.[2] LiCl increases the ionic strength of the aqueous layer and coordinates to DMF, forcing it out of the organic layer.

-

Dilute reaction mixture with EtOAc (approx.[3] 5x reaction volume).

-

Wash 1: Water (removes bulk salts).

-

Wash 2 & 3: 5% Aqueous LiCl solution . (This is the key step for DMF removal).[2][4]

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

-

Experimental Workflow Visualization

Figure 2: Optimized workflow highlighting the critical grinding step and LiCl workup technique.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | "Caking" of base or low surface area. | Increase stirring speed; use ultrasound during initial mixing; add 18-crown-6 (catalytic) to solubilize |

| Impurity: Dimethylamine adduct | DMF decomposition.[5] | Reaction temperature is too high (>100°C) or reaction ran too long. Lower temp to 60°C. |

| Poor Regioselectivity | Fast kinetic control. | Switch solvent to Toluene (with phase transfer catalyst) or switch base to Cs₂CO₃ (Cesium Effect) to alter the transition state tightness. |

| Residual DMF in NMR | Inefficient workup. | Use the LiCl wash method described above.[3] Alternatively, azeotrope with heptane on the rotovap. |

References

-

Review of Pyrazole Synthesis & Functionalization

-

Fustero, S., et al.[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

-

-

K₂CO₃/DMF System Kinetics